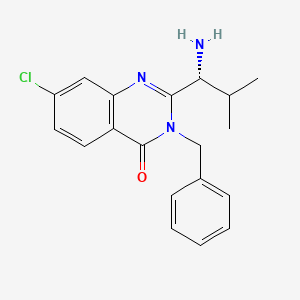
4-(2,5-dimethylphenyl)morpholine
Übersicht
Beschreibung
4-(2,5-dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological and therapeutic effects This compound is characterized by the presence of a morpholine ring attached to a 2,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethylphenyl)morpholine typically involves the reaction of 2,5-dimethylaniline with morpholine. One common method is the Mannich reaction, which involves the condensation of 2,5-dimethylaniline, formaldehyde, and morpholine under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,5-dimethylphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a ligand in catalytic reactions and as an intermediate in the synthesis of other organic compounds.
Medicine: It has been investigated for its antimicrobial, anti-inflammatory, and analgesic properties.
Industry: 4-(2,5-dimethylphenyl)morpholine is used in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethylphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as cholinesterases and legumain, thereby inhibiting their activity. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the prevention of neurodegenerative processes . The compound’s ability to modulate enzyme activity is attributed to its structural features, which allow it to fit into the enzyme’s active site and interfere with its function .
Vergleich Mit ähnlichen Verbindungen
4-(2,5-dimethylphenyl)morpholine can be compared with other morpholine derivatives to highlight its uniqueness:
Similar Compounds: Other morpholine derivatives include N-(2,6-Dimethylphenyl)morpholine, N-(2-Ethylphenyl)morpholine, and N-(2,5-Dimethylphenyl)-acetamide.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
213697-51-9 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
4-(2,5-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-10-3-4-11(2)12(9-10)13-5-7-14-8-6-13/h3-4,9H,5-8H2,1-2H3 |
InChI-Schlüssel |
HBIPKTVFAFMKLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(5-Bromothiophen-2-yl)-2-[(4-chlorophenoxy)methyl]oxirane](/img/structure/B8672753.png)

![3-[Hydroxy(phenyl)methyl]oxan-2-one](/img/structure/B8672765.png)
![Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-5-methyl-, (6aR)-](/img/structure/B8672784.png)
